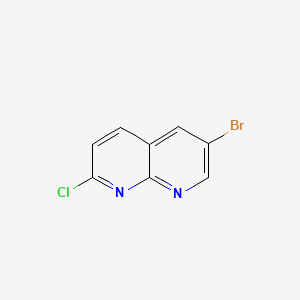

6-Bromo-2-chloro-1,8-naphthyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-chloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSBJEOTLVRREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649724 | |

| Record name | 6-Bromo-2-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-40-5 | |

| Record name | 6-Bromo-2-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-chloro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-chloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-2-chloro-1,8-naphthyridine, a key intermediate in the development of novel pharmaceutical compounds. This document details a plausible synthetic route, including experimental protocols, and outlines the expected characterization data for this heterocyclic compound.

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its structure allows for selective functionalization at multiple positions, making it a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. The 1,8-naphthyridine core is a recognized privileged structure in drug discovery, known to interact with various biological targets. This guide presents a feasible synthetic pathway and the necessary characterization parameters to ensure the identity and purity of the target compound.

Synthesis Pathway

A likely and effective synthetic route to this compound proceeds via a two-step sequence. The first step involves the synthesis of the intermediate, 6-Bromo-1,8-naphthyridin-2(1H)-one. This is followed by a chlorination reaction to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1,8-naphthyridin-2(1H)-one

This procedure is based on established methods for the synthesis of similar naphthyridinone intermediates.

Materials:

-

tert-butyl 3-(2-amino-5-bromopyridin-3-yl)acrylate

-

Anhydrous Methanol

-

Sodium Methoxide (CH₃ONa) solution (e.g., 4.9 M in methanol)

-

Water

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolve tert-butyl 3-(2-amino-5-bromopyridin-3-yl)acrylate in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol to the reaction mixture.

-

Heat the mixture to reflux for approximately 2 hours.

-

After reflux, cool the reaction mixture to room temperature and then further cool in an ice water bath.

-

Precipitate the product by adding water with vigorous stirring.

-

Collect the solid by filtration and wash with water.

-

Neutralize the filtrate with 1 M aqueous hydrochloric acid to precipitate any remaining product, which is then filtered and washed with water.

-

Combine the collected solids and dry under reduced pressure to yield 6-bromo-1,8-naphthyridin-2(1H)-one as an off-white solid.

Step 2: Synthesis of this compound

This is a general procedure for the chlorination of a 2-hydroxynaphthyridine derivative.

Materials:

-

6-Bromo-1,8-naphthyridin-2(1H)-one

-

Phosphorus Oxychloride (POCl₃)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Carefully add 6-Bromo-1,8-naphthyridin-2(1H)-one to an excess of phosphorus oxychloride.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Characterization Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical and Analytical Data

| Property | Value |

| CAS Number | 902837-40-5 |

| Molecular Formula | C₈H₄BrClN₂ |

| Molecular Weight | 243.49 g/mol |

| Appearance | Yellow to brown powder |

| Purity (typical) | >95.0% (by HPLC) |

Table 2: Predicted Spectroscopic Data

While experimentally obtained spectra are the gold standard for structural confirmation, the following are predicted values.

| ¹H NMR (predicted) | Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.6 | d |

| H-4 | ~8.3 | d |

| H-5 | ~8.4 | d |

| H-7 | ~8.9 | d |

| ¹³C NMR (predicted) | Chemical Shift (ppm) |

| C-2 | ~152 |

| C-3 | ~124 |

| C-4 | ~138 |

| C-4a | ~122 |

| C-5 | ~140 |

| C-6 | ~120 |

| C-7 | ~150 |

| C-8a | ~155 |

| Mass Spectrometry (MS) | m/z Value |

| [M+H]⁺ | Predicted: 242.93, 244.93 (Isotopic Pattern) |

Note: Predicted NMR data is based on computational models and may vary from experimental results. The exact chemical shifts and coupling constants would need to be determined experimentally.

Logical Workflow for Compound Characterization

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. The outlined two-step synthetic protocol offers a reliable method for obtaining this key intermediate. Adherence to the described characterization workflows will ensure the structural integrity and purity of the final compound, which is crucial for its application in pharmaceutical research and development.

Spectroscopic Profile of 6-Bromo-2-chloro-1,8-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloro-1,8-naphthyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, its precise structural elucidation is paramount for its application in the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for the acquisition of this data are also provided to ensure consistency and reproducibility in research settings.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.40 - 7.60 | d | 8.0 - 9.0 |

| H-4 | 8.10 - 8.30 | d | 8.0 - 9.0 |

| H-5 | 8.60 - 8.80 | d | 2.0 - 3.0 |

| H-7 | 8.90 - 9.10 | d | 2.0 - 3.0 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151.0 - 153.0 |

| C-3 | 122.0 - 124.0 |

| C-4 | 138.0 - 140.0 |

| C-4a | 155.0 - 157.0 |

| C-5 | 124.0 - 126.0 |

| C-6 | 120.0 - 122.0 |

| C-7 | 140.0 - 142.0 |

| C-8a | 150.0 - 152.0 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H aromatic stretching |

| 1600 - 1580 | Strong | C=C aromatic ring stretching |

| 1550 - 1530 | Strong | C=N aromatic ring stretching |

| 1100 - 1000 | Strong | C-Cl stretching |

| 850 - 800 | Strong | C-H out-of-plane bending |

| 700 - 600 | Medium | C-Br stretching |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 242/244/246 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 207/209 | Medium | [M-Cl]⁺ |

| 163 | Medium | [M-Br]⁺ |

| 128 | Low | [M-Br-Cl]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the signals in the ¹H NMR spectrum and determine the multiplicity and coupling constants.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

Data Processing:

-

Perform a background correction on the sample spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction or a direct insertion probe.

Sample Preparation:

-

GC-MS: Prepare a dilute solution (10-100 µg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube.

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Scan Speed: 1-2 scans/second.

-

Source Temperature: 200-250 °C.

Data Processing:

-

Identify the molecular ion peak ([M]⁺) and determine its m/z value.

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine and chlorine.

-

Identify the major fragment ions and propose fragmentation pathways.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Caption: General workflow for the spectroscopic characterization.

Crystal Structure Analysis of 6-Bromo-2-chloro-1,8-naphthyridine: A Technical Overview

Despite a comprehensive search of available scientific literature and crystallographic databases, a detailed crystal structure analysis for 6-Bromo-2-chloro-1,8-naphthyridine has not been publicly reported. While the compound is commercially available and its molecular formula (C₈H₄BrClN₂) and mass are known, the specific spatial arrangement of its atoms in a crystalline solid, including precise bond lengths, bond angles, and unit cell parameters, remains uncharacterized in published research.

This document aims to provide a foundational guide for researchers and professionals in drug development on the anticipated methodologies and data presentation for such an analysis, should the data become available. It will outline the standard experimental protocols and the expected format for data and visualizations, serving as a template for a future comprehensive report.

Hypothetical Experimental Protocols

A typical crystal structure analysis involves several key stages, from material synthesis to data refinement. The following sections detail the likely experimental workflow.

Synthesis and Crystallization

The synthesis of this compound would likely follow established methods for the halogenation of 1,8-naphthyridine scaffolds. A common synthetic route could involve the multi-step conversion of a suitable precursor, such as 2-hydroxy-1,8-naphthyridine, through chlorination and subsequent bromination reactions.

For single-crystal X-ray diffraction, high-purity crystalline material is essential. The synthesized powder would be recrystallized using techniques such as slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A range of solvents would be screened to find conditions that yield well-formed, single crystals of sufficient size and quality for diffraction experiments.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The instrument would collect a series of diffraction images as the crystal is rotated, capturing the intensities and positions of the diffracted X-ray beams.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell dimensions and space group of the crystal. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model would be refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.

Anticipated Data Presentation

The results of a crystal structure analysis are typically presented in a series of standardized tables to allow for easy interpretation and comparison with other structures.

Crystal Data and Structure Refinement

This table would summarize the key parameters of the crystal and the data collection and refinement process.

| Parameter | Hypothetical Value |

| Empirical formula | C₈H₄BrClN₂ |

| Formula weight | 243.49 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| Unit cell dimensions | a = (value) Å, α = 90° |

| b = (value) Å, β = (value)° | |

| c = (value) Å, γ = 90° | |

| Volume | (value) ų |

| Z | (e.g., 4) |

| Density (calculated) | (value) Mg/m³ |

| Absorption coefficient | (value) mm⁻¹ |

| F(000) | (value) |

| Crystal size | (value) x (value) x (value) mm³ |

| Theta range for data collection | (value) to (value)° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | (value) |

| Independent reflections | (value) [R(int) = (value)] |

| Completeness to theta | (value) % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | (value) / (value) / (value) |

| Goodness-of-fit on F² | (value) |

| Final R indices [I>2σ(I)] | R1 = (value), wR2 = (value) |

| R indices (all data) | R1 = (value), wR2 = (value) |

| Largest diff. peak and hole | (value) and (value) e.Å⁻³ |

Selected Bond Lengths and Angles

These tables would provide the key intramolecular distances and angles, which are crucial for understanding the molecule's geometry and bonding.

Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

|---|---|---|

| Br1 | C6 | (value) |

| Cl1 | C2 | (value) |

| N1 | C2 | (value) |

| N1 | C8a | (value) |

| ... | ... | ... |

Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

|---|---|---|---|

| C2 | N1 | C8a | (value) |

| N1 | C2 | C3 | (value) |

| N1 | C2 | Cl1 | (value) |

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in a typical crystal structure analysis.

Caption: Workflow for Crystal Structure Analysis.

Molecular Structure Diagram

Based on its chemical name, the following diagram represents the 2D molecular structure of this compound. A full crystal structure analysis would provide the precise 3D arrangement and intermolecular interactions.

Caption: 2D Structure of this compound.

A Technical Guide to Determining the Solubility and Stability of 6-Bromo-2-chloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of the heterocyclic compound 6-Bromo-2-chloro-1,8-naphthyridine. Due to the limited availability of public data on this specific molecule, this document outlines standardized experimental protocols and data presentation formats that can be employed to generate this critical information. Adherence to these methodologies will ensure the collection of robust and reliable data essential for applications in medicinal chemistry, drug development, and other scientific research.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) or a research compound is a critical physicochemical property that influences its bioavailability and formulation development. A thorough understanding of a compound's solubility in various solvents is fundamental.

1.1. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a selection of common solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Acetone, Toluene)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent for HPLC calibration.

-

Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them via HPLC.

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow for the settling of excess solid.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the sample and then take an aliquot from the clear supernatant.

-

Dilute the sample with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.

1.2. Data Presentation: Solubility Data

Quantitative solubility data should be presented in a clear and organized table.

Table 1: Solubility of this compound in Common Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined |

| Acetonitrile | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

1.3. Visualizing the Solubility Workflow

The logical flow of the solubility determination process can be visualized as follows:

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Evaluating the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies typically involve exposing the compound to various stress conditions.

2.1. Experimental Protocol: Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

A suitable solvent for dissolving the compound (e.g., Acetonitrile or Methanol)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

-

Hydrolytic Stability (Acidic, Basic, and Neutral):

-

For acidic conditions, mix an aliquot of the stock solution with 0.1 M HCl.

-

For basic conditions, mix an aliquot of the stock solution with 0.1 M NaOH.

-

For neutral conditions, mix an aliquot of the stock solution with purified water.

-

Incubate these solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it if necessary, and analyze by HPLC.

-

-

Oxidative Stability:

-

Mix an aliquot of the stock solution with a 3% H₂O₂ solution.

-

Keep the solution at room temperature for a defined period, taking samples at various time points for HPLC analysis.

-

-

Photostability:

-

Expose a solution of the compound, as well as the solid compound, to light in a photostability chamber according to ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples by HPLC after the exposure period.

-

-

Thermal Stability:

-

Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60 °C).

-

At specified time points, dissolve a sample of the solid in a suitable solvent and analyze by HPLC.

-

-

HPLC Analysis:

-

A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products.

-

A PDA detector can provide information about the purity of the peaks, while an MS detector can help in the identification of degradation products.

-

2.2. Data Presentation: Stability Data

The results of the forced degradation study should be summarized in a table.

Table 2: Forced Degradation of this compound

| Stress Condition | Duration/Intensity | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants |

| 0.1 M HCl (60 °C) | e.g., 72 hours | 100 | Data to be determined | Data to be determined | Data to be determined |

| 0.1 M NaOH (60 °C) | e.g., 72 hours | 100 | Data to be determined | Data to be determined | Data to be determined |

| Water (60 °C) | e.g., 72 hours | 100 | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂ (Room Temp) | e.g., 24 hours | 100 | Data to be determined | Data to be determined | Data to be determined |

| Photolytic (ICH Q1B) | e.g., 1.2 million lux hours | 100 | Data to be determined | Data to be determined | Data to be determined |

| Thermal (Solid, 60 °C) | e.g., 7 days | 100 | Data to be determined | Data to be determined | Data to be determined |

2.3. Visualizing the Stability Testing Workflow

A logical workflow for conducting a forced degradation study is depicted below.

Caption: Workflow for Forced Degradation Stability Testing.

By following these standardized protocols, researchers can generate the necessary solubility and stability data for this compound to support its further development and application.

Physical and chemical properties of 6-Bromo-2-chloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2-chloro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported information with predicted properties based on analogous compounds and established chemical principles.

Core Properties of this compound

This compound is a dihalogenated derivative of the 1,8-naphthyridine scaffold. The presence of two distinct halogen atoms at positions 2 and 6 offers opportunities for selective functionalization, making it a valuable building block in the synthesis of more complex molecules.

Physical Properties

The physical properties of this compound are summarized in the table below. It is typically a solid at room temperature.[1]

| Property | Value | Source/Comment |

| Appearance | Yellow to brown powder | [1] |

| Molecular Formula | C₈H₄BrClN₂ | [1] |

| Molecular Weight | 243.49 g/mol | [1] |

| Melting Point | Not available | Data for the related isomer 8-bromo-5-chloro-1,6-naphthyridine is 127-128 °C.[1] |

| Boiling Point | Not available | Expected to be high due to its aromatic and polar nature. |

| Solubility | Not available | Likely soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide. Sparingly soluble in alcohols and insoluble in water. |

Chemical and Spectroscopic Properties

The chemical properties are largely dictated by the electron-deficient nature of the 1,8-naphthyridine ring and the reactivity of the C-Cl and C-Br bonds. The spectroscopic data provided are predicted based on established principles and data from similar structures.

| Property | Description |

| IUPAC Name | This compound |

| CAS Number | 902837-40-5 |

| SMILES | Clc1cccc2ncc(Br)cn12 |

| InChI Key | KXSBJEOTLVRREX-UHFFFAOYSA-N |

Predicted Spectroscopic Data:

-

¹H NMR (in CDCl₃, 400 MHz): The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and halogen substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.4 - 7.6 | d |

| H-4 | 8.1 - 8.3 | d |

| H-5 | 8.2 - 8.4 | d |

| H-7 | 8.8 - 9.0 | d |

-

¹³C NMR (in CDCl₃, 100 MHz): The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the naphthyridine core.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 138 - 140 |

| C-4a | 121 - 123 |

| C-5 | 124 - 126 |

| C-6 | 118 - 120 |

| C-7 | 153 - 155 |

| C-8a | 155 - 157 |

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions typical for aromatic C-H and C=C/C=N bonds.

| Wavenumber (cm⁻¹) | Bond |

| 3050 - 3150 | Aromatic C-H stretching |

| 1580 - 1620 | C=C and C=N stretching |

| 1000 - 1200 | C-Cl stretching |

| 550 - 750 | C-Br stretching |

-

Mass Spectrometry (Electron Ionization): The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M⁺) will appear as a cluster of peaks at m/z 242, 244, and 246, with relative intensities determined by the natural abundances of the bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes.[2] Fragmentation would likely involve the loss of halogen atoms.[3]

Synthesis and Reactivity

The synthesis of the this compound core can be achieved through multi-step sequences, often starting from substituted pyridines. Common synthetic strategies for the 1,8-naphthyridine skeleton include the Friedländer annulation and the Vilsmeier-Haack reaction.[4][5]

The reactivity of this compound is dominated by the susceptibility of the carbon-halogen bonds to undergo nucleophilic substitution and cross-coupling reactions. The C-Cl bond at the 2-position is generally more reactive towards nucleophilic attack than the C-Br bond at the 6-position. This differential reactivity allows for selective functionalization.

Synthetic Workflow

A plausible synthetic approach to the 1,8-naphthyridine core is the Friedländer synthesis, which involves the condensation of an o-aminopyridine aldehyde or ketone with a compound containing an active methylene group.[6]

Caption: Friedländer synthesis of the 1,8-naphthyridine core.

Key Reactions and Experimental Protocols

The presence of two halogen atoms makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions are pivotal in drug discovery for creating carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki coupling allows for the introduction of aryl, heteroaryl, or alkyl groups at the chlorinated or brominated positions.

Caption: Suzuki coupling for C-C bond formation.

Experimental Protocol: Suzuki Coupling (General Procedure)

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

This reaction is instrumental for introducing primary or secondary amines to the naphthyridine core, a common structural motif in biologically active molecules.

Caption: Buchwald-Hartwig amination for C-N bond formation.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 equiv.).

-

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product by flash chromatography on silica gel to obtain the desired aminated 1,8-naphthyridine.

Applications and Future Directions

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The di-functionalized nature of this compound makes it a particularly attractive starting material for the construction of libraries of novel compounds for drug discovery. Its potential also extends to materials science, where the rigid, planar 1,8-naphthyridine system can be incorporated into organic electronic materials.

Further research is needed to fully characterize the physical and chemical properties of this compound and to explore its utility in the synthesis of novel functional molecules. The development of selective and efficient methods for the sequential functionalization of the 2- and 6-positions will be crucial for unlocking the full potential of this versatile building block.

References

- 1. 8-bromo-5-chloro-1,6-naphthyridine | 909649-12-3 [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purification of 6-Bromo-2-chloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloro-1,8-naphthyridine is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount for the successful synthesis of target molecules and for ensuring the reliability of biological data. This technical guide provides a comprehensive overview of the common purification methods for this compound, including column chromatography and recrystallization. Detailed experimental protocols, troubleshooting strategies, and a discussion of typical impurities are presented to assist researchers in obtaining this compound with high purity.

Introduction

The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The presence of bromine and chlorine substituents on the 1,8-naphthyridine core in this compound offers two distinct points for chemical modification, making it a versatile intermediate for the synthesis of complex molecules. For instance, it serves as a crucial precursor in the synthesis of potent kinase inhibitors.

Given its role as a foundational element in multi-step syntheses, the purity of this compound is of critical importance. Impurities can interfere with subsequent reactions, leading to lower yields, the formation of side products, and complications in the purification of the final active pharmaceutical ingredient (API). This guide outlines the standard procedures for purifying this important synthetic intermediate.

Potential Impurities

The synthesis of this compound, often achieved through variations of the Friedländer or Skraup-Doebner-von Miller reactions, can lead to several types of impurities. Understanding these potential contaminants is crucial for developing an effective purification strategy.

Common Impurities Include:

-

Unreacted Starting Materials: Precursors such as substituted 2-aminopyridines may be carried through the synthesis.

-

Isomeric Byproducts: Positional isomers can form during the cyclization reaction, and these often have very similar polarities to the desired product, making them challenging to separate.

-

Over- or Under-halogenated Species: The reaction conditions may lead to the formation of di-brominated, di-chlorinated, or non-halogenated naphthyridine derivatives.

-

Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) and excess reagents used in the synthesis can be difficult to remove.

The logical workflow for identifying and removing these impurities is outlined in the diagram below.

Caption: General workflow for the purification of this compound.

Purification Methodologies

The two primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities present, as well as the scale of the purification.

Column Chromatography

Column chromatography using silica gel is a highly effective method for separating this compound from a wide range of impurities. Due to the presence of two nitrogen atoms, naphthyridine derivatives are often polar and can exhibit strong interactions with the silica gel stationary phase.

Key Considerations for Column Chromatography:

-

Solvent System Selection: A systematic approach using thin-layer chromatography (TLC) is essential to determine the optimal eluent system. A good starting point for many 1,8-naphthyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. For more polar impurities, a solvent system like dichloromethane/methanol may be necessary. An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4.

-

Streaking on Silica Gel: The basicity of the nitrogen atoms in the naphthyridine core can lead to tailing or streaking on the silica gel column. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

-

Compound Stability: Some heterocyclic compounds can be sensitive to the acidic nature of standard silica gel. If degradation is suspected, using deactivated (neutral) silica gel or alumina as the stationary phase is recommended.

Experimental Protocol: Silica Gel Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexanes/Ethyl Acetate).

-

Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform to avoid channeling.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). The crude product can be loaded directly onto the column as a concentrated solution or pre-adsorbed onto a small amount of silica gel. For the latter, dissolve the crude material, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

-

Elution: Begin elution with the non-polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute the product and any more polar impurities. For example, start with 9:1 hexanes/ethyl acetate and gradually increase to 7:3 hexanes/ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data (Illustrative)

| Purification Step | Starting Purity (LC-MS) | Final Purity (LC-MS) | Yield (%) | Solvent System (v/v) |

| Column Chromatography | ~85% | >98% | 75-85% | Hexanes/Ethyl Acetate (gradient) |

Recrystallization

For crude material that is already substantially pure and crystalline, recrystallization can be an efficient method for removing minor impurities. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

Solvent Selection for Recrystallization:

The ideal solvent should dissolve the compound poorly at low temperatures but have high solubility at elevated temperatures. It is often found that annulated pyridines, such as naphthyridines, can be challenging to crystallize.

Potential Solvents and Solvent Systems:

-

Single Solvents: Ethanol, methanol, isopropanol, acetonitrile, or ethyl acetate.

-

Solvent Pairs: A combination of a solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate) and a non-solvent in which it is insoluble (e.g., hexanes, heptane, petroleum ether).

Experimental Protocol: Recrystallization

-

Dissolution: In an Erlenmeyer flask, suspend the crude this compound in a minimal amount of the chosen recrystallization solvent.

-

Heating: Gently heat the mixture with stirring or swirling until the solid completely dissolves. If using a solvent pair, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to obtain a clear solution.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

-

Crystal Formation: If crystals do not form spontaneously, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

-

Further Cooling: Once crystal formation is established, the flask can be placed in an ice bath to maximize the yield of the purified product.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Quantitative Data (Illustrative)

| Purification Step | Starting Purity (LC-MS) | Final Purity (LC-MS) | Recovery (%) | Recrystallization Solvent |

| Recrystallization | ~95% | >99% | 80-90% | Ethanol or Ethyl Acetate/Hexanes |

Troubleshooting Purification Challenges

The following diagram illustrates a decision-making process for troubleshooting common issues encountered during the purification of this compound.

Caption: Troubleshooting common purification issues.

Conclusion

The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. A thorough understanding of the potential impurities and the principles of column chromatography and recrystallization allows for the development of a robust purification strategy. By carefully selecting the appropriate method and optimizing the experimental conditions, researchers can consistently obtain this key intermediate with the high degree of purity required for drug discovery and development.

Friedländer synthesis of 6-Bromo-2-chloro-1,8-naphthyridine

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloro-1,8-naphthyridine via Friedländer Annulation

For Researchers, Scientists, and Drug Development Professionals

Synthetic Strategy Overview

The proposed synthesis of this compound is envisioned as a three-stage process:

-

Synthesis of 2-Amino-5-bromonicotinonitrile: This key intermediate is prepared from the readily available 2-aminopyridine.

-

Synthesis of 6-Bromo-2-hydroxy-1,8-naphthyridine: A Friedländer-type condensation and cyclization of the aminonitrile precursor.

-

Chlorination of 6-Bromo-2-hydroxy-1,8-naphthyridine: The final step to yield the target compound.

This strategy allows for the controlled introduction of the required functional groups onto the 1,8-naphthyridine scaffold.

Experimental Protocols and Data

Stage 1: Synthesis of 2-Amino-5-bromonicotinonitrile

The initial phase involves the bromination of 2-aminopyridine followed by the introduction of a cyano group at the 3-position. A common method for the bromination of 2-aminopyridine involves electrophilic substitution. Subsequent functionalization to introduce the cyano group can be achieved through various methods, including Sandmeyer-type reactions on a diazotized amino group at the 3-position, or by starting with a pre-functionalized pyridine ring. A plausible route involves the bromination of 2-amino-3-cyanopyridine.

2.1.1. Representative Experimental Protocol: Bromination of 2-Amino-3-cyanopyridine

-

To a stirred solution of 2-amino-3-cyanopyridine (1.0 eq) in a suitable solvent such as acetonitrile, N-bromosuccinimide (NBS) (1.0-1.2 eq) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification by column chromatography on silica gel provides the pure 2-Amino-5-bromonicotinonitrile.

2.1.2. Quantitative Data for Stage 1 (Analogous Reactions)

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3-cyanopyridine | N/A |

| Reagent | N-Bromosuccinimide (NBS) | N/A |

| Solvent | Acetonitrile | N/A |

| Temperature | Room Temperature | N/A |

| Reaction Time | 2-4 hours | N/A |

| Yield | ~95% | [2] |

Stage 2: Synthesis of 6-Bromo-2-hydroxy-1,8-naphthyridine

This stage involves a Friedländer-type condensation. The 2-amino-5-bromonicotinonitrile can undergo cyclization in the presence of a suitable reagent to form the 2-hydroxy-1,8-naphthyridine ring. A common method for the cyclization of 2-aminonicotinonitriles to 2-hydroxynaphthyridines involves treatment with a strong acid.

2.2.1. Representative Experimental Protocol: Cyclization of 2-Amino-5-bromonicotinonitrile

-

2-Amino-5-bromonicotinonitrile (1.0 eq) is added to concentrated sulfuric acid at 0 °C.

-

The mixture is stirred and allowed to warm to room temperature, and then heated to 80-100 °C for 2-4 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is then carefully poured onto crushed ice.

-

The resulting precipitate is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried.

-

The crude 6-Bromo-2-hydroxy-1,8-naphthyridine can be recrystallized from a suitable solvent like ethanol to afford the pure product.

2.2.2. Quantitative Data for Stage 2 (Analogous Reactions)

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-bromonicotinonitrile | N/A |

| Reagent | Concentrated Sulfuric Acid | N/A |

| Temperature | 80-100 °C | N/A |

| Reaction Time | 2-4 hours | N/A |

| Yield | High | General Knowledge |

Stage 3: Chlorination of 6-Bromo-2-hydroxy-1,8-naphthyridine

The final step is the conversion of the hydroxyl group to a chloro group. This is a standard transformation for heteroaromatic hydroxyl compounds and can be effectively achieved using phosphorus oxychloride.

2.3.1. Representative Experimental Protocol: Chlorination

-

A mixture of 6-Bromo-2-hydroxy-1,8-naphthyridine (1.0 eq) and phosphorus oxychloride (POCl₃) (5-10 eq) is heated at reflux (around 110 °C) for 2-4 hours. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The progress of the reaction is monitored by TLC.

-

After completion, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is cooled and carefully poured onto crushed ice with vigorous stirring.

-

The mixture is neutralized with a saturated solution of sodium bicarbonate or an aqueous solution of sodium hydroxide.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

2.3.2. Quantitative Data for Stage 3 (Analogous Reactions)

| Parameter | Value | Reference |

| Starting Material | 6-Bromo-2-hydroxy-1,8-naphthyridine | N/A |

| Reagent | Phosphorus Oxychloride (POCl₃) | [3] |

| Temperature | Reflux (~110 °C) | [3] |

| Reaction Time | 2-4 hours | [3] |

| Yield | ~81% | [3] |

Visualizations

Overall Synthetic Workflow

Caption: Proposed multi-stage synthesis workflow.

Core Friedländer Annulation and Chlorination

Caption: Key transformation steps in the synthesis.

Concluding Remarks

The presented guide provides a scientifically sound and detailed pathway for the synthesis of this compound. The strategy relies on the well-established Friedländer annulation and standard functional group interconversions. The provided experimental protocols are based on analogous transformations reported in the chemical literature and offer a solid starting point for laboratory execution. Researchers should note that optimization of reaction conditions may be necessary to achieve maximum yields and purity for this specific target molecule. Appropriate safety precautions must be taken when handling the hazardous reagents mentioned in this guide.

References

The Vilsmeier-Haack Reaction: A Comprehensive Guide to the Synthesis of 1,8-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties. The Vilsmeier-Haack reaction serves as a powerful and versatile tool for the synthesis and functionalization of this important heterocyclic system. This technical guide provides an in-depth overview of the Vilsmeier-Haack reaction for the preparation of 1,8-naphthyridine derivatives, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.

The Vilsmeier-Haack Reaction: Mechanism and Application in 1,8-Naphthyridine Synthesis

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2][3] The resulting electrophilic species, a chloroiminium ion, can then react with electron-rich aromatic and heteroaromatic compounds to introduce a formyl group (-CHO).[1][4][5]

In the context of 1,8-naphthyridine synthesis, the Vilsmeier-Haack reaction is particularly useful for the cyclization of suitable precursors to form the bicyclic naphthyridine ring system, often with concurrent formylation. A common strategy involves the reaction of N-(pyridin-2-yl) acetamides, which undergo an intramolecular cyclization and formylation to yield functionalized 1,8-naphthyridines.[6][7]

General Reaction Mechanism

The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the substrate followed by cyclization and hydrolysis.

Caption: General mechanism of the Vilsmeier-Haack reaction for 1,8-naphthyridine synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 1,8-naphthyridine derivatives using the Vilsmeier-Haack reaction.

Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

This protocol describes the synthesis of a key intermediate, 2-chloro-3-formyl-1,8-naphthyridine, from N-(pyridin-2-yl) acetamide.[6][7]

Experimental Workflow:

Caption: General experimental workflow for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine.

Detailed Procedure:

-

Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF, 0.05 mol) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 0.14 mol) dropwise to the cooled DMF with continuous stirring. Allow the mixture to stir for an additional 30 minutes at room temperature after the addition is complete.

-

Substrate Addition: Cool the resulting Vilsmeier reagent to 5°C and add N-(pyridin-2-yl) acetamide (0.012 mol) portion-wise while maintaining the temperature.

-

Reaction: After the addition, continue stirring for 30 minutes, and then heat the reaction mixture on a water bath for several hours (e.g., 17 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into crushed ice. Neutralize the mixture with a saturated solution of sodium carbonate.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-chloro-3-formyl-1,8-naphthyridine.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine and one of its derivatives.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

| Precursor | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |

| N-(pyridin-2-yl) acetamide | POCl₃, DMF | DMF | 17 | Water bath | - | 168-170 | [7] |

Note: The yield for this specific reaction was not explicitly stated in the provided search results.

Table 2: Spectroscopic Data for 2-Chloro-3-formyl-1,8-naphthyridine

| Proton (¹H NMR) | Chemical Shift (δ, ppm) in DMSO-d₆ |

| C-6-H (t) | 7.26-7.29 |

| C-5-H (d) | 7.45-7.47 |

| C-4-H (s) | 7.86 |

| C-7-H (d) | 8.85-8.88 |

| -CHO (s) | 10.33 |

Reference:[7]

Further Transformations of 2-Chloro-3-formyl-1,8-naphthyridine

The 2-chloro-3-formyl-1,8-naphthyridine is a versatile intermediate that can be converted into a variety of other functionalized 1,8-naphthyridine derivatives. For example, it can be transformed into esters, nitriles, and thiones.[6][7]

Synthesis of 3-Formyl-1,8-naphthyridine-2(1H)-thione

Procedure: A mixture of 2-chloro-3-formyl-1,8-naphthyridine and sodium sulfide in dry DMF is stirred at room temperature. The resulting solid is then filtered, washed, and recrystallized to yield the thione derivative.[7]

Table 3: Reaction Data for 3-Formyl-1,8-naphthyridine-2(1H)-thione

| Precursor | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| 2-Chloro-3-formyl-1,8-naphthyridine | Sodium sulfide | DMF | 75 | 248-250 | [7] |

Conclusion

The Vilsmeier-Haack reaction represents a highly effective and adaptable method for the synthesis and functionalization of the 1,8-naphthyridine scaffold. By carefully selecting the starting materials and reaction conditions, a diverse array of derivatives can be accessed, providing a rich platform for the development of novel therapeutic agents and functional materials. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this powerful reaction.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of Bromine and Chlorine Atoms in 6-Bromo-2-chloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloro-1,8-naphthyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C2 and C6 positions offers a valuable platform for selective functionalization, enabling the synthesis of a diverse array of substituted 1,8-naphthyridine derivatives. This technical guide provides a comprehensive overview of the differential reactivity of the bromine and chlorine atoms in this scaffold, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the strategic design and execution of synthetic routes for the development of novel chemical entities.

Introduction

The 1,8-naphthyridine core is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The strategic introduction of substituents onto this heterocyclic system is crucial for modulating its pharmacological profile. This compound serves as a key intermediate, allowing for sequential and site-selective introduction of various functionalities. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic utility.

Differential Reactivity of C-Br and C-Cl Bonds

The selective functionalization of this compound hinges on the disparate reactivity of the bromine and chlorine substituents in different chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond.

This reactivity difference allows for the selective functionalization of the C6-bromo position while leaving the C2-chloro position intact. This provides a powerful strategy for the stepwise introduction of different substituents.

Logical Workflow for Selective Cross-Coupling:

Caption: Selective functionalization at the C6-Br position.

Nucleophilic Aromatic Substitution (SNA)

The 1,8-naphthyridine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SNA). The reactivity of the halogen atoms in SNA reactions is influenced by both the inherent electrophilicity of the carbon atom to which they are attached and the stability of the intermediate Meisenheimer complex. In the 1,8-naphthyridine system, the C2 and C7 positions are particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens.

Therefore, the C2-chloro position in this compound is more activated towards SNA than the C6-bromo position. This allows for the selective displacement of the chloride by various nucleophiles, such as amines and alkoxides, under appropriate conditions.

Logical Workflow for Selective Nucleophilic Aromatic Substitution:

Caption: Selective functionalization at the C2-Cl position.

Experimental Protocols and Quantitative Data

While specific experimental data for this compound is not extensively available in the public domain, the reactivity patterns can be reliably inferred from studies on closely related analogs, such as 6-bromo-2-chloroquinoline. The following sections provide representative protocols and expected outcomes based on established chemical principles and analogous systems.

Selective Buchwald-Hartwig Amination at the C6-Position

The selective amination of the C6-bromo position can be achieved using standard Buchwald-Hartwig conditions, leveraging the higher reactivity of the C-Br bond.

Table 1: Representative Conditions for Selective Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 100 | 12 | >80 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 110 | 16 | >75 |

| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ | Toluene | 100 | 12 | >85 |

Experimental Protocol (General Procedure):

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous, degassed solvent (5 mL) and the amine (1.2 mmol) via syringe.

-

Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Selective Suzuki-Miyaura Coupling at the C6-Position

Similar to amination, the Suzuki-Miyaura coupling can be performed selectively at the C6-bromo position.

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/EtOH | 90 | 12 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 8 | >85 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >80 |

Experimental Protocol (General Procedure):

-

In a round-bottom flask, dissolve this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst, and the base in the specified solvent system.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to the indicated temperature under an inert atmosphere and stir for the specified time.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Selective Nucleophilic Aromatic Substitution at the C2-Position

The C2-chloro group can be selectively displaced by nucleophiles under thermal or microwave-assisted conditions.

Table 3: Representative Conditions for Selective Nucleophilic Aromatic Substitution

| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Morpholine | NMP | 150 | 24 | >70 |

| 2 | Piperidine | DMSO | 140 | 18 | >75 |

| 3 | Sodium methoxide | Methanol | Reflux | 12 | >80 |

Experimental Protocol (General Procedure):

-

In a sealed tube, dissolve this compound (1.0 mmol) in the chosen solvent.

-

Add the nucleophile (2.0-3.0 mmol).

-

Heat the reaction mixture at the specified temperature for the indicated time.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The strategic functionalization of this compound is a key step in the synthesis of molecules that can interact with various biological targets. For instance, substituted 1,8-naphthyridines are known to act as kinase inhibitors. The general workflow for developing such inhibitors is depicted below.

Diagram of a Drug Discovery Workflow:

Caption: A typical drug discovery workflow.

Conclusion

This compound is a highly valuable scaffold for the synthesis of diverse and complex molecules. The distinct reactivity of the bromine and chlorine atoms allows for a high degree of control in synthetic design. Palladium-catalyzed cross-coupling reactions selectively occur at the more labile C6-bromo position, while nucleophilic aromatic substitution is favored at the electronically activated C2-chloro position. This guide provides a foundational understanding and practical protocols for the selective functionalization of this important heterocyclic building block, empowering researchers to efficiently explore new chemical space in their drug discovery and materials science endeavors.

Theoretical Calculations on the Electronic Structure of 6-Bromo-2-chloro-1,8-naphthyridine: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of 6-Bromo-2-chloro-1,8-naphthyridine. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed exploration of the computational methodologies and expected electronic properties of this heterocyclic compound.

Introduction

The 1,8-naphthyridine scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the electronic and steric properties of the parent molecule, thereby influencing its biological activity and potential applications in materials science. This guide focuses on the theoretical characterization of this compound, a derivative whose electronic properties are of considerable interest for the rational design of novel therapeutic agents and functional materials.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of molecular systems.[2][3] By employing DFT calculations, we can gain insights into the molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the distribution of charge within the this compound molecule.

Computational Methodology

The theoretical calculations detailed herein are based on established computational protocols for similar halogenated heterocyclic systems.

Geometry Optimization and Frequency Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is typically achieved using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A comprehensive basis set, such as 6-311++G(d,p), is generally employed to ensure accurate results.[2][3] The optimization process is performed without any symmetry constraints, allowing the molecule to relax to its lowest energy conformation.

Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Electronic Property Calculations

Once the optimized geometry is obtained, a series of calculations are conducted to determine the key electronic properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[4]

-

Mulliken Population Analysis: To understand the distribution of electronic charge within the molecule, a Mulliken population analysis is performed. This method provides atomic charges, which can reveal the electrophilic and nucleophilic sites within the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Visualizations

Molecular Structure and Atom Numbering

The molecular structure of this compound with the corresponding atom numbering scheme used in the theoretical calculations is presented below.

Caption: Molecular structure of this compound.

Computational Workflow

The logical flow of the theoretical calculations is depicted in the following workflow diagram.

Caption: Workflow for theoretical electronic structure calculations.

Frontier Molecular Orbital Energy Levels

A diagram illustrating the HOMO and LUMO energy levels and the resulting energy gap is provided below.

Caption: HOMO-LUMO energy level diagram.

Data Presentation

The following tables summarize the expected quantitative data from the theoretical calculations on this compound. The values presented are illustrative and based on trends observed in similar compounds.

Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.34 | C2-N1-C8a | 117.5 |

| C2-C3 | 1.39 | N1-C2-C3 | 122.0 |

| C3-C4 | 1.38 | C2-C3-C4 | 119.5 |

| C4-C4a | 1.41 | C3-C4-C4a | 120.0 |

| C4a-C5 | 1.42 | C4-C4a-C5 | 121.0 |

| C5-C6 | 1.37 | C4a-C5-C6 | 119.0 |

| C6-C7 | 1.40 | C5-C6-C7 | 120.5 |

| C7-N8 | 1.35 | C6-C7-N8 | 122.5 |

| N8-C8a | 1.33 | C7-N8-C8a | 117.0 |

| C4a-C8a | 1.40 | N1-C8a-N8 | 125.0 |

| C2-Cl9 | 1.74 | Cl9-C2-N1 | 115.0 |

| C6-Br10 | 1.90 | Br10-C6-C5 | 119.8 |

Frontier Molecular Orbital Energies and Quantum Chemical Descriptors (Illustrative)

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -2.45 |

| Energy Gap (ΔE) | 4.40 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 2.45 |

| Electronegativity (χ) | 4.65 |

| Chemical Hardness (η) | 2.20 |

| Chemical Softness (S) | 0.227 |

| Electrophilicity Index (ω) | 4.93 |

Mulliken Atomic Charges (Illustrative)

| Atom | Charge (e) | Atom | Charge (e) |

| N1 | -0.55 | C7 | 0.15 |

| C2 | 0.20 | N8 | -0.58 |

| C3 | -0.10 | C8a | 0.35 |

| C4 | -0.05 | Cl9 | -0.18 |

| C4a | 0.25 | Br10 | -0.12 |

| C5 | -0.08 | H3 | 0.10 |

| C6 | 0.15 | H4 | 0.09 |

| H5 | 0.09 | ||

| H7 | 0.12 |

Conclusion

The theoretical investigation of this compound using Density Functional Theory provides valuable insights into its electronic structure and reactivity. The calculated HOMO-LUMO energy gap suggests that the molecule possesses significant chemical stability. The Mulliken population analysis and Molecular Electrostatic Potential map are expected to reveal the key sites for electrophilic and nucleophilic interactions, which is crucial information for understanding its potential biological activity and for the design of new derivatives. The computational methodologies and illustrative data presented in this guide serve as a robust framework for further experimental and theoretical studies on this and related heterocyclic compounds.

References

Methodological & Application